Dantrolene Impurity 3
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Overview
Description
Dantrolene Impurity 3, also known as Ethyl (E)-N-carbamoyl-N-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)glycinate, is a chemical compound with the molecular formula C16H16N4O6 and a molecular weight of 360.3 g/mol . It is a related compound of Dantrolene, a muscle relaxant used primarily to treat malignant hyperthermia . This compound is often studied in pharmaceutical research for its role as a process-related impurity and its potential effects on drug stability and efficacy .
Preparation Methods
The preparation of Dantrolene Impurity 3 involves several synthetic routes and reaction conditions. One common method includes the reaction of p-nitroaniline with furfural to form 5-(4-nitrophenyl)-2-furaldehyde, which is then reacted with ethyl glycinate under specific conditions to yield this compound . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction . Industrial production methods focus on optimizing yield and purity while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Dantrolene Impurity 3 undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the replacement of functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to enhance reaction rates . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of the original compound .
Scientific Research Applications
Dantrolene Impurity 3 has several scientific research applications:
Pharmaceutical Research: It is used to study the stability and efficacy of Dantrolene formulations, as well as to identify and quantify impurities in drug products.
Biological Studies: Researchers investigate its potential biological effects and interactions with cellular components.
Chemical Analysis: It serves as a reference standard in analytical chemistry for method validation and quality control.
Industrial Applications: The compound is used in the development and optimization of industrial processes for the production of Dantrolene and related compounds.
Mechanism of Action
The mechanism of action of Dantrolene Impurity 3 is not as well-studied as that of Dantrolene itself. it is believed to interact with similar molecular targets, such as the ryanodine receptor, which plays a crucial role in calcium release from the sarcoplasmic reticulum in muscle cells . By binding to this receptor, this compound may influence calcium homeostasis and muscle contraction .
Comparison with Similar Compounds
Dantrolene Impurity 3 can be compared with other related compounds, such as:
Dantrolene Sodium: The primary active ingredient used to treat malignant hyperthermia.
5-Hydroxy Dantrolene: A metabolite of Dantrolene with similar but distinct pharmacological properties.
Dantrolene Impurity 1: Another process-related impurity with a different molecular structure and potential effects.
The uniqueness of this compound lies in its specific molecular structure and the role it plays in the synthesis and stability of Dantrolene formulations .
Properties
CAS No. |
55227-60-6 |
---|---|
Molecular Formula |
C16H16N4O6 |
Molecular Weight |
360.32 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester |
Origin of Product |
United States |
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